Urease-IN-17 Exhibits Moderate Urease Inhibition (IC50 84.53 μM) with Distinct SAR vs. the Most Potent Biscoumarin in the Same Study (IC50 15.01 μM)
In the original SAR study of 21 biscoumarins, Urease‑IN‑17 (compound 9) displayed an IC50 of 84.53 ± 0.037 μM, whereas the most potent analog, compound 1 (3,3'‑methylenebis‑4‑hydroxycoumarin), achieved an IC50 of 15.01 ± 0.0070 μM [1]. This direct head‑to‑head comparison within a single assay demonstrates that the 2‑chlorophenyl substitution present in Urease‑IN‑17 reduces urease inhibitory potency by approximately 5.6‑fold relative to the unsubstituted methylene bridge.
| Evidence Dimension | Urease inhibitory potency (IC50, Jack bean enzyme) |
|---|---|
| Target Compound Data | 84.53 ± 0.037 μM |
| Comparator Or Baseline | Compound 1 (3,3'-methylenebis-4-hydroxycoumarin): 15.01 ± 0.0070 μM |
| Quantified Difference | 5.6-fold lower potency for Urease-IN-17 |
| Conditions | In vitro urease inhibition assay using Jack bean urease; thiourea (IC50 = 21 mM) as standard [1] |
Why This Matters
This differential potency profile defines Urease‑IN‑17 as a moderately active analog, making it a suitable reference for exploring how specific substituents attenuate enzyme binding—information critical for designing focused SAR libraries.
- [1] Khan, K.M.; Iqbal, S.; Lodhi, M.A.; Maharvi, G.M.; Zia-Ullah; Choudhary, M.I.; Atta-ur-Rahman; Perveen, S. Biscoumarin: new class of urease inhibitors; economical synthesis and activity. Bioorg. Med. Chem. 2004, 12 (8), 1963-1968. View Source
